molecular formula C16H23N B1353296 2,5-ditert-butyl-1H-indole CAS No. 900640-46-2

2,5-ditert-butyl-1H-indole

Cat. No. B1353296
CAS RN: 900640-46-2
M. Wt: 229.36 g/mol
InChI Key: VUFPVCCYRUVHPZ-UHFFFAOYSA-N
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Description

2,5-ditert-butyl-1H-indole is an organic chemical compound classified under indole derivatives. It has a molecular formula of C16H23N and a molecular weight of 229.36 g/mol .


Molecular Structure Analysis

The molecular structure of 2,5-ditert-butyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The molecular formula is C16H23N .


Chemical Reactions Analysis

Indole derivatives, including 2,5-ditert-butyl-1H-indole, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the indole moiety’s ability to bind with high affinity to multiple receptors .

Scientific Research Applications

Synthesis and Functionalization

Indoles, including derivatives like 2,5-ditert-butyl-1H-indole, have been synthesized and functionalized through various methods, highlighting the versatility and significance of palladium-catalyzed reactions in organic synthesis. These methods offer access to a wide range of functionalities, applicable to complex molecules with less waste production compared to classical synthesis methods (Cacchi & Fabrizi, 2005).

Catalytic Applications

In catalysis, the synthesis of bis(indolyl)methanes using room temperature ionic liquids (RTILs) has demonstrated an eco-friendly and efficient process, with RTILs serving as recyclable catalysts. This method is compatible with various functional groups, providing excellent yields under mild conditions and showcasing the potential of indole derivatives in sustainable chemical processes (Yadav, Reddy, & Sunitha, 2003).

Anion Sensing

The synthesis of 2-alkylated indole derivatives has revealed their application in anion sensing, where some derivatives exhibited selective recognition and sensing ability towards specific anions. This application underscores the utility of indole derivatives in developing sensors for environmental and biological monitoring (Bayindir & Saracoglu, 2016).

Drug Development

The indole scaffold is identified as a "privileged" structure in drug development, with representation in a significant number of natural isolates and medicinal agents. Research into enantioselective organocatalytic alkylations of indoles underscores their importance in synthesizing biomedically relevant molecules, highlighting the indole framework's potential in developing new therapeutic agents (Austin & MacMillan, 2002).

Pharmacological Activities

Indole derivatives, including those similar to 2,5-ditert-butyl-1H-indole, are central to many synthetic and natural compounds with significant biological activity. Studies have synthesized new derivatives showing potential as antibacterial, anticancer, antioxidants, and anti-inflammatory agents, further cementing the role of indole derivatives in medicinal chemistry and drug design (Sravanthi & Manju, 2016).

properties

IUPAC Name

2,5-ditert-butyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-15(2,3)12-7-8-13-11(9-12)10-14(17-13)16(4,5)6/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFPVCCYRUVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289114
Record name 2,5-Bis(1,1-dimethylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900640-46-2
Record name 2,5-Bis(1,1-dimethylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900640-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(1,1-dimethylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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